molecular formula C20H15ClN2O3 B4890787 N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide

N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide

Cat. No.: B4890787
M. Wt: 366.8 g/mol
InChI Key: WKNCXQVIAUQPFP-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide: is an organic compound with the molecular formula C20H15ClN2O3 It is characterized by the presence of a chloro and nitro group on the phenyl ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2-chloro-4-nitroaniline+2,2-diphenylacetyl chloridepyridine, refluxThis compound\text{2-chloro-4-nitroaniline} + \text{2,2-diphenylacetyl chloride} \xrightarrow{\text{pyridine, reflux}} \text{this compound} 2-chloro-4-nitroaniline+2,2-diphenylacetyl chloridepyridine, reflux​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide, ethanol as solvent.

    Oxidation: Potassium permanganate, acetone as solvent.

Major Products:

    Reduction: N-(2-amino-4-chlorophenyl)-2,2-diphenylacetamide.

    Substitution: N-(2-hydroxy-4-nitrophenyl)-2,2-diphenylacetamide.

    Oxidation: Quinone derivatives of the phenyl rings.

Scientific Research Applications

Chemistry: N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide is used as a building block in organic synthesis. Its unique functional groups allow for the creation of various derivatives that can be used in the development of new materials and compounds.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in the study of biochemical pathways and mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with biological activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological effects.

Comparison with Similar Compounds

    2-chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the diphenylacetamide moiety.

    N-(2-chloro-4-nitrophenyl)benzamide: Similar structure but with a benzamide group instead of diphenylacetamide.

    2,2-diphenylacetic acid: Contains the diphenylacetic acid moiety but lacks the chloro and nitro groups.

Uniqueness: N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide is unique due to the combination of its functional groups. The presence of both chloro and nitro groups on the phenyl ring, along with the diphenylacetamide moiety, provides a distinct set of chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-17-13-16(23(25)26)11-12-18(17)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNCXQVIAUQPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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